molecular formula C11H7BrN2S B12828487 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12828487
M. Wt: 279.16 g/mol
InChI Key: BOCNHUZNKFEEHB-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The core benzimidazole structure is a well-established pharmacophore, known for its structural resemblance to naturally occurring nucleotides, which facilitates interaction with various biological polymers and enzymes . This specific derivative, featuring a 4-bromothiophene substituent, is designed as a key synthon for developing new chemical entities with optimized biological activity profiles . This compound holds substantial research value for its potential pharmacological applications. Primarily, it serves as a promising scaffold in antimicrobial research. Benzimidazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including E. coli and S. aureus , as well as fungal strains such as Candida albicans and Aspergillus niger . The structural motif makes it a candidate for investigating new approaches to combat drug-resistant microbial strains . Furthermore, its applications extend to anticancer research. Benzimidazole-based compounds are recognized for their ability to act as multi-kinase inhibitors, targeting critical enzymes involved in cancer cell proliferation and survival, such as EGFR and HER2 . The halogenated aromatic system in this compound is a strategic feature often incorporated to enhance binding affinity to kinase targets and improve therapeutic potency . The mechanism of action for benzimidazole derivatives can vary, including catalytic inhibition of topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis in cancer cells . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)

InChI Key

BOCNHUZNKFEEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions that include the formation of the benzimidazole core and subsequent bromination and thiophene substitution. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound derivatives against various bacterial and fungal strains. For instance:

  • Jain et al. demonstrated that synthesized imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's effectiveness was compared with standard antibiotics, indicating promising results for certain derivatives .
  • Parab et al. assessed the antimicrobial activity against Pseudomonas aeruginosa and Candida albicans, revealing that modifications to the imidazole structure could enhance activity against these pathogens .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus0.5 µg/mL
1bE. coli0.8 µg/mL
4hPseudomonas aeruginosa0.3 µg/mL
2gCandida albicans64 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. Several studies have reported its efficacy against various cancer cell lines:

  • Yurttas et al. evaluated a series of imidazole derivatives for their cytotoxic effects on C6 rat glioma and HepG2 human liver cancer cell lines using MTT assays. Some derivatives demonstrated lower IC50 values than cisplatin, a standard chemotherapeutic agent .
  • Hsieh et al. synthesized compounds based on this scaffold and tested them against multiple cancer cell lines including A549 (lung), MCF-7 (breast), and OVCAR-3 (ovarian). The results indicated that certain derivatives had potent antiproliferative effects, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 Value (µM)
20gC615.67 ± 2.52
20bHepG226.33 ± 1.53
22aA54912.47 ± 0.18
DOXMCF-70.46 ± 0.01

Insights from Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives, including those containing the bromothiophenyl group:

  • Antibacterial Case Study : A study reported that a derivative with a bromothiophenyl moiety showed enhanced activity against methicillin-resistant Staphylococcus aureus, suggesting structural modifications can lead to improved pharmacological profiles .
  • Anticancer Case Study : Another investigation focused on a series of benzimidazole derivatives, highlighting that compounds with halogen substitutions exhibited increased cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent Melting Point (°C) Yield (%) Notable Biological Activity Reference
2-(Thiophen-2-yl)-1H-benzimidazole (3au) Thiophen-2-yl 308–309 95 Antimicrobial (broad spectrum)
2-(4-Fluorophenyl)-1H-benzimidazole (3j) 4-Fluorophenyl - - GABA-A receptor affinity
2-(4-Chlorophenyl)-1H-benzimidazole (3k) 4-Chlorophenyl - - Structural stability (NMR data)
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzimidazole (3aq) 5-Bromo-indol-3-yl 153–155 94 High anti-MRSA and anti-biofilm activity
  • Chloro and fluoro substituents (e.g., 3j, 3k) similarly modulate electronic properties but with varying steric effects .
  • Steric Effects : Bulkier substituents (e.g., naphthyl in ) reduce solubility but may improve target specificity. The bromothiophene group balances steric bulk and electronic effects .

Computational and Spectroscopic Insights

  • NMR Trends : Halogenated derivatives (e.g., 3j, 3k) show distinct ¹H NMR shifts due to electronegativity. For 4-bromothiophene, downfield shifts in aromatic protons are expected, similar to 3k (4-chlorophenyl, δ ~7.5–8.0 ppm) .
  • DFT Studies : Electron-withdrawing groups (e.g., bromine) lower HOMO-LUMO gaps, enhancing reactivity. This aligns with findings for 4-methoxynaphthyl derivatives in .

Biological Activity

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as supported by various studies.

Chemical Structure and Properties

The structure of this compound features a brominated thiophene ring attached to a benzimidazole core. This unique structure is believed to contribute to its biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against several bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus< 1
Escherichia coli4
Candida albicans64
Streptococcus faecalis8

These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)5.85
HCT116 (colon)4.53
HepG2 (liver)<10

The data suggest that this compound may serve as a promising candidate for further development in cancer therapy due to its potent inhibitory effects on cancer cell proliferation.

Anti-inflammatory Activity

Benzimidazole derivatives have also shown anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines. Although specific data on this compound is limited, related compounds have demonstrated significant effects in reducing inflammation markers.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions can enhance or reduce their efficacy against various biological targets. For instance, the presence of electron-withdrawing groups such as bromine can increase lipophilicity and improve membrane permeability, enhancing bioactivity.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole compounds exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in infectious diseases.
  • Cancer Treatment : Another study reported that derivatives similar to this compound showed promising results in preclinical models for breast and colorectal cancers, warranting further investigation into their mechanisms of action and clinical applications.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole?

The compound is typically synthesized via condensation reactions. For example, reacting 4-bromothiophene-2-carbaldehyde with o-phenylenediamine under reflux conditions in polar solvents (e.g., ethanol or DMF) with acidic catalysts (e.g., HCl or SiO₂ nanoparticles). Catalytic methods using nano-SiO₂ enhance yield (85–96%) and reduce reaction time (2–4 hours) by promoting cyclization . Characterization involves melting point determination, FT-IR (C–N stretch at ~1450 cm⁻¹), and NMR (aromatic protons at δ 7.1–8.3 ppm) .

Q. How are structural ambiguities resolved during characterization?

Multi-spectral analysis is critical:

  • 1H/13C NMR : Aromatic protons in the benzimidazole core appear as doublets (J = 8–10 Hz), while bromothiophene protons show deshielding (δ 7.5–7.8 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 305) confirm molecular weight .
  • XRD : For crystalline derivatives, SHELXL refinement resolves bond lengths and angles (e.g., C–Br bond ≈ 1.89 Å) .

Advanced Research Questions

Q. How does catalytic activity influence synthesis efficiency?

Nano-SiO₂ acts as a Lewis acid, accelerating imine formation and cyclization. Comparative studies show SiO₂ reduces side reactions (e.g., oxidation of thiophene) and improves regioselectivity. Reaction optimization using Design of Experiments (DoE) can identify optimal catalyst loading (5–10 mol%) and solvent systems .

Q. What structural features impact biological activity?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., bromine) enhance lipophilicity and membrane penetration. Derivatives with 4-bromophenyl substituents show MIC values of 12.5 µg/mL against S. aureus .
  • TRPV1 antagonism : The bromothiophene moiety increases binding affinity to the vanilloid pocket (IC₅₀ = 4.6 nM in recombinant human TRPV1 assays) .

Q. How are crystallographic data contradictions addressed?

Discrepancies in unit cell parameters or space group assignments require:

  • TWINABS correction for twinned crystals .
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
  • R-factor convergence (<5%) during SHELXL refinement .

Q. What methodological challenges arise in spectral interpretation?

  • NMR splitting : Overlapping aromatic signals (e.g., 4-bromothiophene vs. benzimidazole protons) are resolved using 2D COSY or NOESY .
  • Mass fragmentation : Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification but complicates low-resolution MS .

Methodological Best Practices

Optimizing reaction conditions for scale-up

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) with comparable yields (88–92%) .
  • Green chemistry : Replace DMF with PEG-400 or ionic liquids to improve sustainability .

Validating pharmacological data

  • Dose-response curves : Use Hill slopes to assess TRPV1 antagonism efficacy (e.g., ED₈₀ = 7.8 mg/kg in murine models) .
  • Molecular docking : AutoDock Vina simulations predict binding poses (e.g., hydrogen bonding with Arg557 and Tyr511 in TRPV1) .

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